N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H29N5O5S and its molecular weight is 523.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis processes for similar compounds involving N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were explored, highlighting the potential for developing anticancer agents. These compounds showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Further research into substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity and anticancer activity, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Biological Activity and Reactivity
A study on the synthesis of related 2-amino-7,8-dihydro-6(5 H )-quinazolinone derivatives as novel peptidomimetic building blocks opens up potential for diverse biological activities (Marinko et al., 2000).
Investigations into 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives revealed their reactivity and potential biological activities, mediated by alpha-adrenergic and/or imidazoline receptors (Kornicka et al., 2004).
Cytotoxicity and Anticancer Screening
Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed moderate cytotoxicity and significant anticancer activity in vitro, with compounds selectively effective against specific cancer cell lines (Kovalenko et al., 2012).
Quinazolinone-1, 3, 4-oxadiazole derivatives exhibited remarkable cytotoxic activity against certain cancer cell lines, indicating potential for anticancer applications (Hassanzadeh et al., 2019).
Mechanism of Action
Target of Action
The compound’s primary target is the Na(+)/Ca(2+) exchanger (NCX) , specifically the NCX3 isoform . NCX is a 10-transmembrane domain protein mainly involved in the regulation of intracellular Ca(2+) homeostasis . It plays a crucial role in cerebral ischemia .
Mode of Action
The compound inhibits the activity of the NCX3 isoform . This inhibition is recorded with the help of single-cell microflorimetry, (45)Ca(2+) radiotracer fluxes, and patch-clamp in whole-cell configuration . The compound has negligible effect on NCX2, the other isoform expressed within the CNS, and it fails to modulate the ubiquitously expressed NCX1 isoform .
Biochemical Pathways
The compound affects the pathways related to the regulation of intracellular Ca(2+) homeostasis . By inhibiting the NCX3 isoform, it disrupts the normal function of this pathway, leading to dysregulation of intracellular calcium levels .
Result of Action
The compound worsens the damage induced by oxygen/glucose deprivation (OGD) followed by reoxygenation in cortical neurons through a dysregulation of [Ca(2+)]i . Furthermore, it significantly enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and aggravates infarct injury after transient middle cerebral artery occlusion in mice .
Action Environment
It can be inferred that conditions such as oxygen/glucose deprivation (ogd) can significantly impact the compound’s effects .
Properties
IUPAC Name |
N-butyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5S/c1-4-5-12-27-22(32)14-20-25(34)31-24(29-20)17-8-6-7-9-18(17)30-26(31)37-15-23(33)28-19-13-16(35-2)10-11-21(19)36-3/h6-11,13,20H,4-5,12,14-15H2,1-3H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZFKHBRLRTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.